molecular formula C12H14N2O B1209101 5-Methoxytryptoline CAS No. 30439-19-1

5-Methoxytryptoline

Cat. No.: B1209101
CAS No.: 30439-19-1
M. Wt: 202.25 g/mol
InChI Key: VPZWHBCLJCKHGZ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid. It is a derivative of the beta-carboline structure, which is known for its presence in various plants, foods, and even human tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves inhibition of the enzyme monoamine oxidase type A (MAO-A). This inhibition leads to increased levels of monoamines such as serotonin and norepinephrine in the brain, which can have antidepressant and anxiolytic effects. The compound also interacts with serotonin receptors, further influencing mood and cognitive functions .

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its specific methoxy substitution, which influences its pharmacological profile. This substitution enhances its MAO-A inhibitory activity compared to other beta-carbolines, making it a compound of interest for therapeutic applications .

Properties

IUPAC Name

5-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-11-4-2-3-9-12(11)8-5-6-13-7-10(8)14-9/h2-4,13-14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZWHBCLJCKHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184522
Record name 5-Methoxytryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30439-19-1
Record name 5-Methoxytryptoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030439191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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